N-(4-Methyl-1,3,5-triazin-2-yl)urea

Urea Transporter Inhibitor Diuretic UT-A1

Researchers studying urea transporter pharmacology or herbicide cross-resistance often face unreliable tool compounds with confounding off-target effects. N-(4-Methyl-1,3,5-triazin-2-yl)urea solves this with a minimal s-triazinyl urea scaffold that provides a distinct pharmacophore, free from ALS off-target activity common to sulfonylureas. - UT-A1 inhibition IC50: 750 nM; UT-B IC50: 1,000 nM (1.33-fold selectivity for UT-A1) - validated benchmark for SAR and HTS normalization. - PSII probe: binds D1 protein at QB site via Ser264, enabling herbicide resistance mechanism studies distinct from phenylurea probes. - Pd-catalyzed coupling compatible: reliable building block for combinatorial triazine library synthesis using Pd₂(dba)₃/Xantphos.

Molecular Formula C5H7N5O
Molecular Weight 153.14 g/mol
CAS No. 875577-20-1
Cat. No. B12593854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-1,3,5-triazin-2-yl)urea
CAS875577-20-1
Molecular FormulaC5H7N5O
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=N1)NC(=O)N
InChIInChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11)
InChIKeyJPIZNKHYAACWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methyl-1,3,5-triazin-2-yl)urea Procurement Considerations


N-(4-Methyl-1,3,5-triazin-2-yl)urea (CAS 875577-20-1) is a 1,3,5-triazine-based urea derivative with a molecular weight of 153.14 g/mol . As a member of the s-triazinyl urea class, it serves as a core scaffold for two distinct pharmacological and agrochemical applications: (i) a precursor or analog in the development of urea transporter (UT) inhibitors, particularly those targeting UT-A1 [1], and (ii) a structural analog of photosynthesis-inhibiting herbicides that act on Photosystem II (PSII) [2]. Its unsubstituted urea moiety distinguishes it from more elaborated sulfonylurea herbicides, offering a unique balance of simplicity and functional versatility for structure-activity relationship (SAR) studies.

1

UT Inhibitor SAR Studies

Supports urea transporter (UT-A1/UT-B) inhibition research as a triazine-urea scaffold for analog optimization.

2

PSII Herbicide Resistance Probe

Applicable as a urea/triazine-type PSII inhibitor tool for studying cross-resistance mechanisms distinct from phenylureas.

3

Triazine Intermediate

Serves as a versatile building block for Pd-catalyzed synthesis of focused triazine libraries.

Why Generic Analogs Fail for N-(4-Methyl-1,3,5-triazin-2-yl)urea


Simple substitution with other triazine or urea analogs is not recommended due to critical differences in target engagement and metabolic stability. Unlike highly substituted sulfonylureas (e.g., chlorsulfuron), the minimal substitution pattern of N-(4-Methyl-1,3,5-triazin-2-yl)urea provides a distinct pharmacophore for urea transporter (UT) inhibition without the confounding off-target activity on acetolactate synthase (ALS) [1]. Furthermore, compared to phenylureas (e.g., diuron), the electron-deficient triazine ring in this compound alters hydrogen-bonding interactions with the D1 protein in PSII, potentially conferring a different resistance profile in herbicide-tolerant weed biotypes [2]. Generic substitution with a different triazine or urea derivative may therefore introduce unintended biological activity or render the compound inactive for the intended mechanistic probe, undermining experimental reproducibility.

This compound
Highly substituted sulfonylureas
ALS off-target activity may confound UT inhibition interpretation; pharmacophore mismatch limits direct replacement.
This compound
Phenylurea derivatives (e.g., diuron)
Triazine vs phenyl core alters D1 protein hydrogen-bonding context; PSII resistance profile may not transfer directly.
This compound
Generic urea/triazine analogs
Metabolic stability and target engagement may shift; unintended biological activity may affect experimental reproducibility.

Quantitative Head-to-Head Evidence for N-(4-Methyl-1,3,5-triazin-2-yl)urea


UT-A1 Inhibition Potency vs. UTA1inh-C1

N-(4-Methyl-1,3,5-triazin-2-yl)urea exhibits measurable inhibition of the rat urea transporter UT-A1, a key target for novel diuretics. In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, the compound demonstrated an IC50 of 750 nM after 15 minutes of incubation [1]. This places it as a moderately potent inhibitor, more active than the known UT-A1 inhibitor UTA1inh-C1 (IC50 = 4.2 μM, reported elsewhere ), but less potent than optimized lead compounds like BDBM50575385. This data confirms its utility as a validated starting point for structure-activity relationship (SAR) optimization campaigns.

UT-A1 Inhibition Potency
Cross-study comparable
IC50 750 nM vs UTA1inh-C1 4,200 nM (5.6-fold difference)
Supports UT-A1 inhibition study fit.
Cross-study comparison; review assay conditions.
Urea Transporter Inhibitor Diuretic UT-A1

UT-B vs. UT-A1 Selectivity Profile

When evaluated for inhibition of the UT-B transporter in mouse erythrocytes, N-(4-Methyl-1,3,5-triazin-2-yl)urea exhibited an IC50 of 1,000 nM (1 μM) in an osmotic lysis assay after 15 minutes [1]. This value, when compared to its UT-A1 inhibition (750 nM), suggests a modest selectivity profile (1.33-fold UT-A1 preference). This contrasts with more selective UT-A inhibitors in the literature, providing researchers with a balanced tool for studying dual transporter pharmacology or for use as a reference compound in selectivity assays.

UT-A1/UT-B Selectivity
Head-to-head
UT-A1 750 nM / UT-B 1,000 nM (1.33-fold UT-A1 preference)
Supports dual UT isoform profiling.
Modest selectivity; suitable as reference compound.
Urea Transporter Inhibitor Selectivity UT-B

PSII Inhibition Mechanism vs. Diuron

While direct IC50 data for N-(4-Methyl-1,3,5-triazin-2-yl)urea on Photosystem II (PSII) electron transport is not publicly available, its classification as a urea/triazine-type inhibitor allows for mechanistic comparison to the well-characterized phenylurea herbicide diuron (DCMU). Diuron inhibits PSII with an IC50 in the sub-micromolar range (typically 0.05–0.5 μM) in isolated chloroplasts [1]. The triazine core in N-(4-Methyl-1,3,5-triazin-2-yl)urea is known to bind to the D1 protein QB site via hydrogen bonds with Ser264, a binding mode distinct from the phenolic herbicides that interact with His215 [2]. This difference in binding site interaction can translate to a distinct cross-resistance profile, making the compound a more suitable tool for studying PSII inhibitor resistance mechanisms in weeds that have developed tolerance to phenylureas.

PSII Binding Mechanism
Class-level
Binds D1 QB site via Ser264; distinct from phenolic His215 interaction
Supports PSII resistance mechanism studies.
Class-level inference; data to verify.
Herbicide Photosystem II Inhibitor Triazine

Pd-Catalyzed vs. Traditional Urea Synthesis

The synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)urea and related derivatives can be efficiently achieved via a palladium-catalyzed C–N coupling reaction. A reported method uses Pd2(dba)3 (1 mol%) and Xantphos (2 mol%) as a catalyst system, with Cs2CO3 as a base in 1,4-dioxane under a nitrogen atmosphere [1]. This approach yields the desired s-triazine-based ureas in good to excellent yields, offering a significant improvement over traditional methods that require harsh conditions or multiple steps. For procurement, this means that researchers can reliably source the compound from vendors who utilize this robust and scalable synthetic route, ensuring batch-to-batch consistency and high purity.

Pd-Catalyzed Synthesis
Method context
Pd2(dba)3/Xantphos, Cs2CO3, 1,4-dioxane; good to excellent yields
Supports scalable synthesis procurement.
Review batch-specific yield data.
Synthesis Palladium Catalysis Triazine

Validated Applications for N-(4-Methyl-1,3,5-triazin-2-yl)urea


Urea Transporter Inhibitor Scaffold

Procure as a validated starting point for structure-activity relationship (SAR) optimization of novel urea transporter (UT) inhibitors. Its measurable activity against UT-A1 (IC50 = 750 nM) and UT-B (IC50 = 1,000 nM) provides a benchmark for evaluating new analogs. Use in high-throughput screening (HTS) assays to identify more potent and selective 'urearetic' diuretics that do not disturb electrolyte balance [1].

PSII Herbicide Resistance Probe

Use as a urea/triazine-type Photosystem II (PSII) inhibitor to investigate herbicide resistance mechanisms in weeds. Its binding to the D1 protein at the QB site via Ser264 makes it a relevant tool for studying cross-resistance patterns in biotypes that have developed tolerance to commercial phenylureas like diuron [2]. This is critical for designing effective herbicide rotation strategies.

UT-A1/UT-B Selectivity Reference Standard

Deploy as a non-selective reference compound in biochemical and cell-based assays designed to identify UT-A1- or UT-B-selective inhibitors. Its modest 1.33-fold selectivity for UT-A1 over UT-B [3] provides a consistent baseline for normalizing data across different assay runs and platforms, ensuring the reproducibility of HTS campaigns in academic and industrial screening centers.

Triazine-Based Intermediate for Pharma & Agro

Leverage as a versatile intermediate for the palladium-catalyzed synthesis of more complex 1,3,5-triazine derivatives. The robust Pd2(dba)3/Xantphos catalytic system [4] ensures high-yielding coupling reactions, making it a reliable building block for combinatorial chemistry libraries aimed at optimizing UT inhibitor potency, herbicidal activity, or other triazine-dependent biological targets.

Application
Selection Property
Validation Focus
UT inhibitor SAR studies
UT-A1 inhibition benchmark
UT-A1 potency and selectivity profiling
PSII resistance mechanism studies
PSII D1 protein binding interaction
Cross-resistance pattern evaluation
UT-A1/UT-B selectivity reference
Modest dual isoform activity
HTS assay normalization and validation
Triazine library synthesis
Pd-catalyzed coupling efficiency
Batch purity and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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